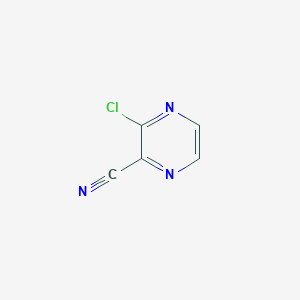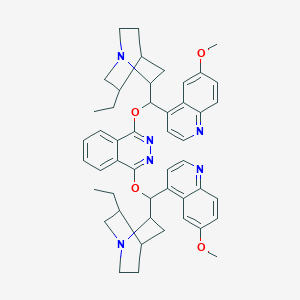
Carnitine orotate
Übersicht
Beschreibung
Carnitine Orotate is a salt of L-Carnitine and Orotic acid. It is a more bioavailable form of L-Carnitine, an antioxidant amino acid naturally produced in the body to increase energy levels for the brain, muscle, and heart .
Synthesis Analysis
Carnitine is synthesized in the liver and kidneys from the amino acids lysine and methionine. Orotate is produced in the body as part of the pyrimidine synthesis pathway.Molecular Structure Analysis
Carnitine’s molecular structure is characterized by a quaternary ammonium group, which is essential for its role in fatty acid transport. Orotate, on the other hand, contains a pyrimidine ring, which is crucial for nucleotide synthesis. The combination of these two molecules into Carnitine Orotate forms a unique compound that utilizes the properties of both components.Chemical Reactions Analysis
Carnitine participates in the transport of fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production . Orotate is involved in the synthesis of uridine monophosphate (UMP), a nucleotide important in various metabolic processes .Physical And Chemical Properties Analysis
Carnitine Orotate is a solid at room temperature, with solubility properties influenced by the polar quaternary ammonium group of Carnitine and the pyrimidine ring of Orotate.Wissenschaftliche Forschungsanwendungen
Cardiometabolic Risk Reduction
Carnitine orotate has been associated with a reduction in mortality among individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver . A study indicated that prolonged use of Carnitine orotate led to significant risk reductions, particularly in individuals with type 2 diabetes, suggesting its potential in managing cardiometabolic risks .
Nonalcoholic Fatty Liver Disease (NAFLD) Management
In patients with type 2 diabetes, Carnitine orotate has shown promise in improving NAFLD. A randomized controlled trial found that treatment with Carnitine orotate resulted in a higher rate of normalization of serum alanine aminotransferase (ALT) levels and improved hepatic steatosis as assessed by computed tomography (CT), indicating its therapeutic potential in NAFLD .
Cognitive Function and Dementia
Carnitine orotate has been evaluated for its effects on cognitive function and dementia. Clinical trials have assessed the effectiveness of acetyl-L-carnitine, a derivative of Carnitine orotate, in participants with mild to moderate dementia or cognitive decline, suggesting its application in cognitive health .
Sports Nutrition and Physical Performance
L-Carnitine supplementation, which includes forms like Carnitine orotate, is popular among athletes for its potential to affect physical performance. Studies have shown that prolonged supplementation may increase muscle total carnitine content, affecting exercise metabolism and potentially improving performance .
Hepatoprotective Effects
Carnitine orotate has hepatoprotective effects, which can be beneficial in the treatment and prevention of liver diseases. Research has indicated that it can significantly affect ALT normalization in patients with chronic liver conditions, highlighting its protective role for liver health.
Insulin Resistance and Type 2 Diabetes Management
Due to its role in lipid metabolism and antioxidant properties, Carnitine orotate supplementation may be an effective tool in managing the clinical course of type 2 diabetes (T2D). It is involved in the β-oxidation of long-chain fatty acids and may help in reducing insulin resistance, a key factor in T2D management .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPLFCPIRIALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625708 | |
| Record name | 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carnitine orotate | |
CAS RN |
160468-17-7 | |
| Record name | 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, (2R)-, 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of carnitine orotate in improving insulin resistance and hepatic steatosis?
A1: Carnitine orotate complex (Godex) appears to improve insulin resistance and hepatic steatosis by enhancing fatty acid oxidation and improving glucose utilization in the liver. Studies suggest that it achieves this by preserving mitochondrial function, restoring oxidative phosphorylation enzyme activities, and increasing carnitine acetyltransferase (CrAT) content and pyruvate dehydrogenase activity. [] Furthermore, research indicates that CrAT plays a key role in the compound's metabolic benefits, as CrAT knockdown partially reversed the positive effects of carnitine orotate in both in vivo and in vitro settings. []
Q2: Are there different polymorphic forms of L-carnitine orotate and how do they differ?
A3: Yes, L-carnitine orotate exists in different polymorphic forms, notably Form-I and Form-II. [] These polymorphs differ in their thermodynamic stability, with Form-II being the more stable form. [] Research has shown that Form-I can transform into Form-II in a solution-mediated process, particularly under conditions of increased temperature and supersaturation. []
Q3: What is the potential of carnitine orotate complex in treating non-alcoholic fatty liver disease (NAFLD)?
A4: Clinical trials have demonstrated the potential of carnitine orotate complex in improving NAFLD outcomes in patients with type 2 diabetes. [] Specifically, a 12-week randomized controlled trial showed that carnitine orotate complex significantly improved serum ALT levels and potentially improved hepatic steatosis as assessed by CT scan compared to placebo. []
Q4: What are the long-term effects of carnitine orotate complex use?
A5: A nationwide cohort study indicated that prolonged use of carnitine orotate complex (≥180 days) was associated with improved mortality rates compared to shorter durations of use. [] These risk reductions were particularly noticeable in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver. []
Q5: Has carnitine orotate complex shown protective effects against liver injury?
A6: Yes, studies have shown that carnitine orotate complex exhibits protective effects against various forms of liver injury. One study demonstrated its protective action against acute chemical liver injuries induced by CCl4, likely due to its antioxidant properties and ability to reduce lipid peroxidation. [] Additionally, carnitine-orotate complex has been shown to be effective in treating gastric ulcers in rats, possibly through its antioxidant and anti-inflammatory properties, and its ability to promote epidermal growth factor (EGF) expression. []
Q6: Is there evidence that combining carnitine orotate with other compounds enhances its therapeutic benefits?
A7: Research suggests that combining carnitine-orotate with other compounds may lead to synergistic therapeutic effects. For instance, a study highlighted the potential of a combination therapy comprising carnitine-orotate, biphenyl dimethyl dicarboxylate, and other minor supplementary compounds in normalizing ALT levels in patients with chronic liver disease. [] Additionally, a patent describes an invention for a pharmaceutical composition comprising carnitine orotate and biphenyl dimethyl dicarboxylate for the treatment and prevention of liver disease, claiming a synergistic effect compared to each component used alone. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















